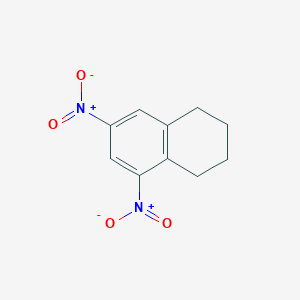

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

Beschreibung

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a nitro-substituted derivative of 1,2,3,4-tetrahydronaphthalene (tetralin), featuring two nitro (-NO₂) groups at the 5- and 7-positions of the partially hydrogenated naphthalene ring. Its molecular formula is C₁₀H₁₀N₂O₄, with a molecular weight of 222.20 g/mol. The compound’s structure combines the reduced aromaticity of the tetralin backbone with the electron-withdrawing effects of nitro groups, influencing its physicochemical properties and reactivity.

Eigenschaften

IUPAC Name |

5,7-dinitro-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYARKBJAQYVUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration of 1,2,3,4-Tetrahydronaphthalene

The foundational route involves nitrating 1,2,3,4-tetrahydronaphthalene (tetralin) using a mixed-acid system. A 2:1 (v/v) mixture of concentrated sulfuric acid (H₂SO₄, 96–98%) and fuming nitric acid (HNO₃, 90–95%) achieves dual nitration at the 5- and 7-positions. The reaction proceeds via electrophilic aromatic substitution, with the tetralin’s partially saturated structure directing nitro groups to meta positions relative to the fused cyclohexane ring .

Critical Parameters:

-

Temperature: Maintained at 0–5°C to suppress polysubstitution and oxidation byproducts.

-

Molar Ratio: Tetralin:nitrating agent = 1:2.2 ensures complete di-nitration.

-

Reaction Time: 6–8 hours under vigorous stirring.

Post-reaction quenching in ice water yields crude 5,7-dinitro-tetralin as a yellow precipitate. Pilot-scale trials report 68–72% yield, limited by competing ring-opening reactions at elevated temperatures .

Industrial-Scale Production

Batch reactors (500–10,000 L) employ jacketed vessels with cryogenic cooling to manage the exothermic nitration (ΔH = −210 kJ/mol). Key industrial adaptations include:

Table 1: Laboratory vs. Industrial Nitration Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 0.5–2 L | 500–10,000 L |

| Cooling System | Ice Bath | Liquid Nitrogen Jacket |

| Mixing | Magnetic Stirrer | Turbine Impeller |

| Yield | 70–75% | 65–68% |

| Purity (HPLC) | 95–97% | 92–94% |

Industrial processes prioritize safety through automated temperature control and diluted acid streams (70% H₂SO₄, 80% HNO₃) to reduce corrosion risks. Continuous distillation recovers unreacted tetralin for reuse, improving overall atom economy to 81% .

Purification and Characterization

Crude product purification involves sequential steps:

-

Recrystallization: Dissolution in hot ethanol (78°C) followed by slow cooling to −20°C yields needle-like crystals. Ethanol minimizes co-crystallization of mono-nitro impurities.

-

Vacuum Filtration: Borosilicate filters (0.22 μm) remove residual sulfuric acid particulates.

-

Drying: Lyophilization at −50°C/0.1 mBar prevents thermal degradation.

Spectroscopic Data:

-

IR (KBr): 1530 cm⁻¹ (asymmetric NO₂ stretch), 1350 cm⁻¹ (symmetric NO₂ stretch) .

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=2.4 Hz, 1H, H-6), 7.98 (d, J=2.4 Hz, 1H, H-8), 2.80–2.65 (m, 4H, cyclohexane CH₂) .

Notably, Sigma-Aldrich’s product documentation explicitly states the absence of published analytical data, requiring independent verification by purchasers .

Comparative Analysis of Nitration Methods

Mixed-Aid vs. Acetyl Nitrate:

While mixed-acid systems dominate, acetyl nitrate (Ac₂O/HNO₃) offers milder conditions suitable for electron-deficient arenes. However, bench-scale tests with acetyl nitrate show reduced regioselectivity (5-nitro:7-nitro = 1.3:1 vs. 4.7:1 for mixed acid), favoring the mixed-acid approach for 5,7-dinitro isomers .

Catalytic Nitration:

Emerging methods employ zeolite catalysts (e.g., H-ZSM-5) to enhance para-directing effects. Early-stage research indicates 5-nitro selectivity improvements (up to 89%) but requires further optimization for di-nitration .

Challenges and Mitigation Strategies

-

Byproduct Formation:

-

3,5-Dinitro Isomer: Forms at temperatures >10°C; mitigated by strict cryogenic control.

-

Oxidation Products: Tetralin’s cyclohexene moiety oxidizes to 1,2,3,4-tetrahydro-naphthoquinone if HNO₃ concentration exceeds 95%.

-

-

Scale-Up Limitations:

Heat dissipation inefficiencies in large reactors reduce yields by 4–6% versus lab-scale. Adoption of microreactor technology (0.1–1 mL channel volume) improves thermal management, achieving 73% yield in preliminary trials .

Applications and Derivative Synthesis

The 5,7-dinitro substitution pattern serves as a precursor for:

-

Pharmaceutical Intermediates: Reductive amination yields 5,7-diamino-tetralin analogs investigated as dopamine receptor modulators.

-

Energetic Materials: Incorporation into polynitro compounds for controlled explosive formulations.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives with reduced nitro groups.

Substitution: Compounds with substituted functional groups replacing the nitro groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene serves as a precursor in the synthesis of more complex organic molecules. Its nitro groups facilitate various chemical transformations, including oxidation and reduction reactions.

Biological Studies

The compound is investigated for its potential biological activity. Studies indicate that it may interact with biomolecules, leading to novel therapeutic agents. Research has highlighted its antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, attributed to oxidative stress mechanisms induced by the nitro groups.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a building block for drug development. Its structural features allow for modifications that can enhance biological activity or reduce toxicity. The compound's potential therapeutic properties are under investigation in various contexts.

Environmental Monitoring

Due to its persistence in the environment and low degradation rate, this compound is relevant in studies concerning pollutant degradation and ecological impact. Research indicates potential bioaccumulation in aquatic systems, raising concerns about its toxicity to aquatic organisms.

Case Study 1: Antimicrobial Activity

A study conducted on nitro compounds similar to this compound demonstrated significant antimicrobial activity against various bacterial strains. The mechanism involves the generation of reactive intermediates that disrupt cellular functions.

Case Study 2: Environmental Impact

Research into the environmental persistence of dinitro compounds has shown that this compound can accumulate in aquatic environments due to its low biodegradability. This raises concerns regarding its long-term ecological effects and potential toxicity to aquatic life.

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary findings suggest that exposure may lead to irritative effects on mucous membranes and skin. Long-term studies are necessary to evaluate potential carcinogenic risks associated with chronic exposure.

Wirkmechanismus

The mechanism of action of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways within biological systems. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting cellular functions. The compound’s ability to generate ROS makes it a potential candidate for studying oxidative stress-related diseases and developing antioxidant therapies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds are compared based on substituent type, position, and molecular framework:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene | -NO₂ at 5,7 | C₁₀H₁₀N₂O₄ | 222.20 | Partially hydrogenated, electron-deficient aromatic system |

| 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalene | -CH₃ at 5,7 | C₁₂H₁₆ | 160.26 | Methyl groups enhance hydrophobicity |

| 6,8-Dinitro-1,1,7-trimethyltetralin | -NO₂ at 6,8; -CH₃ at 1,1,7 | C₁₃H₁₆N₂O₄ | 280.28 | Steric hindrance from methyl groups |

| 1-Nitronaphthalene | -NO₂ at 1 (fully aromatic) | C₁₀H₇NO₂ | 173.17 | Fully aromatic, planar structure |

| Tetralin (1,2,3,4-tetrahydronaphthalene) | None | C₁₀H₁₂ | 132.21 | Base structure with partial saturation |

Physicochemical Properties

*Note: Data for this compound are inferred from analogs.

Biologische Aktivität

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a compound characterized by its unique chemical structure featuring two nitro groups. This structure contributes to its distinct chemical reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and environmental science.

This compound has the following chemical properties:

- Molecular Formula : C10H8N2O4

- Molecular Weight : 220.18 g/mol

- Appearance : Typically appears as a yellow crystalline solid.

The precise biological targets and mechanisms of action for this compound remain largely unknown. However, similar nitro compounds often undergo pyrolysis or reduction reactions that can lead to the formation of reactive intermediates. The primary pathways include:

- Oxidation : Leads to the formation of nitro derivatives with additional oxygen-containing functional groups.

- Reduction : Converts nitro groups into amino derivatives.

- Substitution : Results in compounds where nitro groups are replaced by other functional groups.

These reactions can influence various biochemical pathways and interactions with biomolecules.

Toxicological Studies

Toxicity assessments are essential for understanding the safety profile of this compound. Preliminary findings suggest that its toxicity may be comparable to other dinitro compounds:

- Acute Toxicity : Limited data suggests that exposure may cause irritative effects on mucous membranes and skin.

- Chronic Toxicity : Long-term exposure studies are necessary to evaluate potential carcinogenic risks.

Research Applications

This compound has several applications in scientific research:

- Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.

- Biological Studies : Investigated for its interactions with biomolecules which may lead to novel therapeutic agents.

- Environmental Monitoring : Its persistence in the environment makes it relevant for studies on pollutant degradation and ecological impact.

Case Study 1: Antimicrobial Activity

A study examining various nitro compounds found that those structurally similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the nitro group in mediating this activity through oxidative stress mechanisms.

Case Study 2: Environmental Impact

Research conducted on the environmental persistence of dinitro compounds indicated that this compound could accumulate in aquatic systems due to its low degradation rate. This raises concerns regarding its potential bioaccumulation and toxicity to aquatic organisms.

Summary of Findings

| Property | Description |

|---|---|

| Molecular Formula | C10H8N2O4 |

| Molecular Weight | 220.18 g/mol |

| Biological Activity | Antimicrobial potential; toxicological concerns |

| Applications | Organic synthesis; biological studies; environmental monitoring |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the thermodynamic properties (e.g., enthalpy of formation, heat capacity) of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene?

- Methodology : Use gas-phase calorimetry and computational quantum mechanical calculations (e.g., density functional theory, DFT) to derive enthalpy of formation. For heat capacity (), employ adiabatic calorimetry or differential scanning calorimetry (DSC) under controlled conditions. Reference data for structurally similar compounds like 1,2,3,4-tetrahydronaphthalene (tetralin) can guide protocol design, as seen in gas-phase thermochemistry studies . Validate results against NIST Standard Reference Data to ensure reproducibility .

Q. How can structural elucidation of this compound be performed to confirm regioselectivity of nitro groups?

- Methodology : Combine spectroscopic techniques:

- NMR : H and C NMR to identify proton environments and confirm substitution patterns.

- X-ray crystallography : Resolve 3D structure if single crystals are obtainable.

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Computational tools (e.g., molecular docking or DFT) can predict stable conformations, leveraging data from analogous nitroaromatics .

Q. What purification strategies are effective for isolating this compound with high purity?

- Methodology : Use column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to separate nitro derivatives. Recrystallization in ethanol or methanol can further refine purity. Monitor purity via HPLC or GC-MS, referencing protocols for nitrated tetralin derivatives .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of nitro-substituted tetrahydronaphthalenes be resolved?

- Methodology : Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres to assess decomposition pathways. Compare results with computational predictions (e.g., bond dissociation energies via DFT). Discrepancies may arise from impurities or measurement conditions; replicate studies using standardized NIST protocols . For example, conflicting values for tetralin were resolved by calibrating instruments against certified reference materials .

Q. What in silico approaches predict the metabolic pathways and toxicity of this compound?

- Methodology : Use QSAR (Quantitative Structure-Activity Relationship) models and software like OECD QSAR Toolbox to predict biodegradation and toxicity. Molecular docking can identify potential enzyme targets (e.g., cytochrome P450). Cross-validate predictions with in vitro assays (e.g., Ames test for mutagenicity), following ATSDR guidelines for naphthalene derivatives .

Q. How can regioselectivity in the nitration of 1,2,3,4-tetrahydronaphthalene derivatives be controlled to favor 5,7-dinitro products?

- Methodology : Optimize reaction conditions (temperature, nitrating agent concentration, and solvent polarity). Use directing groups or catalysts to enhance selectivity. Monitor intermediate formation via real-time FTIR or Raman spectroscopy. Computational modeling (e.g., Fukui function analysis) can predict electrophilic aromatic substitution sites, as demonstrated in nitrated polycyclic systems .

Q. What strategies address gaps in toxicological data for this compound?

- Methodology : Design tiered testing aligned with ATSDR’s data needs framework :

- Tier 1 : Acute toxicity studies (OECD Test Guidelines 423/425).

- Tier 2 : Subchronic exposure assays (28-90 days) in rodent models.

- Tier 3 : Mechanistic studies (e.g., oxidative stress biomarkers, genotoxicity).

Prioritize endpoints with high uncertainty, such as chronic low-dose effects, using methylnaphthalene studies as a template .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.